Bistratamide H -

Bistratamide H

Catalog Number: EVT-1581600
CAS Number:
Molecular Formula: C25H32N6O4S2
Molecular Weight: 544.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bistratamide H is a homodetic cyclic peptide that consists of L-valine as the amino acid residue. It is isolated from Lissoclinum bistratum and exhibits antitumour activity against the human colon tumour cell line. It has a role as a metabolite and an antineoplastic agent. It is a homodetic cyclic peptide and a macrocycle.
Overview

Bistratamide H is a cyclic hexapeptide that exhibits significant biological activity, particularly in the context of cancer research. It is derived from marine sources, specifically the ascidian Lissoclinum bistratum. The compound features a complex structure characterized by the presence of thiazole and oxazole rings, which contribute to its unique properties and potential therapeutic applications.

Source

Bistratamide H was first isolated from the marine ascidian Lissoclinum bistratum. The extraction process typically involves solvent extraction followed by chromatographic techniques to purify the compound. The bioactivity of bistratamide H was assessed using various human tumor cell lines, leading to its identification as a promising candidate for further pharmacological studies .

Classification

Bistratamide H belongs to a class of compounds known as cyclic peptides. These molecules are characterized by their circular structure formed by amino acid residues linked through peptide bonds. Specifically, bistratamide H contains both oxazole and thiazole moieties, which are heterocyclic compounds that enhance its biological activity and stability .

Synthesis Analysis

Methods

The synthesis of bistratamide H has been achieved through various methods, including:

Technical Details

The synthesis typically involves several key steps:

  • Formation of Substructures: Preparation of the oxazole and thiazole substructures from appropriate amino acid precursors.
  • Macrolactamization: This step is crucial for closing the cyclic structure, often employing coupling agents to facilitate the formation of peptide bonds.
  • Deprotection Steps: Following cyclization, protective groups are removed to yield the final product.
Molecular Structure Analysis

Structure

Bistratamide H is characterized by a complex molecular structure that includes multiple heterocycles. The molecular formula is C21H24N6O4S2C_{21}H_{24}N_{6}O_{4}S_{2}, indicating a high degree of unsaturation due to the presence of several nitrogen atoms and cyclic structures.

Data

The structural elucidation of bistratamide H has been supported by various analytical techniques:

  • Nuclear Magnetic Resonance Spectroscopy: Provides insights into the arrangement of atoms within the molecule.
  • Mass Spectrometry: Confirms the molecular weight and composition based on fragmentation patterns .
Chemical Reactions Analysis

Reactions

Bistratamide H can undergo several chemical reactions typical for cyclic peptides:

  • Hydrolysis: Under acidic conditions, hydrolysis can cleave peptide bonds, leading to the release of constituent amino acids.
  • Ozonolysis: This reaction can be employed for structural modifications or degradation studies, particularly useful in determining stereochemistry .

Technical Details

The reactions involving bistratamide H are influenced by its cyclic nature, which can affect reactivity compared to linear peptides. The presence of heteroatoms (such as sulfur and nitrogen) also plays a role in its chemical behavior.

Mechanism of Action

Process

The mechanism of action for bistratamide H primarily involves its interaction with cellular targets implicated in cancer progression. While specific pathways are still under investigation, it is believed that bistratamide H may interfere with cellular signaling processes or induce apoptosis in tumor cells.

Data

Preliminary studies indicate that bistratamide H exhibits potent cytotoxic effects against various cancer cell lines. Further research is needed to elucidate the precise molecular targets and pathways involved in its action .

Physical and Chemical Properties Analysis

Physical Properties

Bistratamide H is typically isolated as a colorless amorphous solid. Its solubility profile suggests it is soluble in organic solvents such as methanol and dichloromethane but may have limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability: The cyclic structure confers stability against hydrolysis compared to linear peptides.
  • Reactivity: The presence of functional groups such as amides allows for potential modifications through standard peptide chemistry techniques.

Relevant data from spectroscopic analyses provide insights into its physical state and stability under various conditions .

Applications

Bistratamide H has garnered interest for its potential applications in scientific research, particularly in:

  • Cancer Therapy: Due to its cytotoxic properties, it is being explored as a lead compound for developing new anticancer drugs.
  • Biochemical Research: Its unique structure makes it a valuable tool for studying peptide interactions and mechanisms within biological systems.

Ongoing studies aim to further characterize its biological activities and explore synthetic analogs that may enhance efficacy or reduce toxicity .

Biosynthetic Pathways and Evolutionary Origins of Bistratamide H

Genomic Insights into Prochloron Symbiont-Derived Peptide Synthesis

Bistratamide H is a cyclic hexapeptide belonging to the cyanobactin family, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs). Genomic studies of the cyanobacterial symbiont Prochloron didemni—resident in the ascidian Lissoclinum bistratum—reveal that bistratamide biosynthesis occurs through a conserved pat gene cluster. This cluster includes the patE gene, which encodes a precursor peptide featuring a conserved N-terminal leader sequence and hypervariable core regions that template the final cyclic structure [4] [7]. The post-translational modifications are orchestrated by two key enzymes:

  • PatD: An ATP-dependent cyclodehydratase that converts cysteine, serine, and threonine residues into thiazoline and oxazoline heterocycles.
  • PatG: A protease that excises the core peptide and catalyzes macrocyclization via transamidation [4] [7].

Mass spectrometry and NMR analyses of Prochloron-derived peptides confirm that bistratamide H (molecular formula C₂₉H₃₆N₆O₆S₂) incorporates two thiazole and one oxazole ring, consistent with PatD-mediated cyclodehydration of cysteine and serine residues [3] [9]. The hypervariability of the patE core region allows rapid diversification of peptide sequences, enabling the generation of bistratamide H and structurally related analogues (e.g., bistratamides A–J) within the same host [4].

Table 1: Key Genes in the Bistratamide H Biosynthetic Pathway

GeneFunctionRole in Bistratamide H Synthesis
patEPrecursor peptideEncodes hypervariable core region (e.g., VTVCVC for bistratamide H)
patDCyclodehydrataseConverts Cys/Ser to thiazoline/oxazoline heterocycles
patAProteaseCleaves N-terminal leader sequence
patGMacrocyclaseExcises core peptide and catalyzes cyclization

Evolutionary Pressures Shaping Azole-Based Cyclic Peptide Diversity in Ascidians

The remarkable structural diversity of azole-containing cyclic peptides like bistratamide H arises from evolutionary pressures within the ascidian-Prochloron symbiosis. Three key drivers have been identified:

  • Metal-Rich Marine Environments: Ascidians accumulate transition metals (e.g., Cu²⁺, Zn²⁺) at concentrations 10⁴ times higher than seawater. Bistratamide H's thiazole/oxazole rings act as ligands for metal coordination, potentially protecting the host from metal toxicity or enabling metalloenzyme functions [3] [4]. NMR studies confirm bistratamide H's affinity for Zn²⁺, forming stable complexes that may enhance biological activity [3].
  • Oxidative Stress Mitigation: Prochloron experiences hyperoxia during daytime photosynthesis in ascidian cloacal cavities. The heterocyclic rings in bistratamide H scavenge reactive oxygen species (ROS), reducing cellular damage [4] [9].
  • Predator-Prey Dynamics: Despite limited direct toxicity, bistratamides deter fouling organisms and pathogens. Genomic flux in the patE cassette allows rapid adaptation to evolving ecological threats [4] [7].

Table 2: Environmental Pressures and Adaptive Features of Bistratamide H

Evolutionary PressurePhysiological ChallengeBistratamide H Adaptation
Metal accumulationCellular toxicity (Zn²⁺/Cu²⁺)Heterocyclic rings for metal chelation
Diurnal O₂ fluctuationsOxidative stress (ROS)Azole-mediated radical scavenging
Pathogen/fouling pressureBacterial colonizationStructural diversity via patE hypervariability

Comparative Analysis of Bistratamide H Biosynthesis with Patellamide Family Peptides

Bistratamide H and patellamides (e.g., patellamide D, ascidiacyclamide) share a common biosynthetic origin in Prochloron symbionts but exhibit critical distinctions in structure and function:

  • Structural Variations:
  • Ring Size: Bistratamide H is a 18-membered cyclic hexapeptide, while patellamides are 21-membered pseudo-octapeptides [4] [6].
  • Heterocycle Composition: Bistratamide H contains two thiazoles and one oxazole, contrasting with patellamides' two oxazolines and two thiazoles [3] [4].
  • Side Chains: Bistratamide H features valine and isoleucine-derived alkyl groups, whereas patellamides incorporate aromatic residues (e.g., phenylalanine) [4] [6].
  • Biosynthetic Efficiency:The pat cluster in bistratamide-producing Prochloron prioritizes smaller peptide backbones, enabling faster ribosomal synthesis and reduced metabolic cost compared to larger patellamides. This aligns with the higher abundance of bistratamides in L. bistratum [3] [9].

  • Functional Divergence:Patellamides exhibit potent cytotoxicity and drug-resistance reversal, while bistratamide H primarily serves as a metalloregulator. EXAFS studies confirm patellamides form dinuclear Cu²⁺ complexes in vivo, whereas bistratamide H coordinates mononuclear Zn²⁺ [4] [6]. This reflects niche-specific optimization: patellamides protect against predators, while bistratamide H modulates metal homeostasis.

Table 3: Comparative Features of Bistratamide H and Patellamides

FeatureBistratamide HPatellamides
Peptide BackboneCyclic hexapeptideCyclic octapeptide
Heterocycles2 thiazoles, 1 oxazole2 thiazoles, 2 oxazolines
Key Amino AcidsVal, Ile, Cys, SerPhe, Ile, Val, Cys, Ser
Metal BindingMononuclear Zn²⁺Dinuclear Cu²⁺
Primary FunctionMetal homeostasisCytotoxicity/ROS scavenging

The evolutionary trajectories of these peptide families highlight how conserved biosynthetic machinery (pat cluster) diversifies to meet distinct ecological demands. Bistratamide H represents a minimalist adaptation favoring metal coordination, while patellamides evolved expanded architectures for biological antagonism [4] [6] [9].

Compound Names Mentioned:

  • Bistratamide H
  • Patellamide D
  • Ascidiacyclamide
  • Ulithiacyclamide
  • Trunkamide

Properties

Product Name

Bistratamide H

IUPAC Name

(4S,11S,18S)-7-methyl-4,11,18-tri(propan-2-yl)-6-oxa-13,20-dithia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),7,12(23),14,19(22)-hexaene-2,9,16-trione

Molecular Formula

C25H32N6O4S2

Molecular Weight

544.7 g/mol

InChI

InChI=1S/C25H32N6O4S2/c1-10(2)16-23-31-19(13(7)35-23)22(34)30-18(12(5)6)25-27-15(9-37-25)21(33)29-17(11(3)4)24-26-14(8-36-24)20(32)28-16/h8-12,16-18H,1-7H3,(H,28,32)(H,29,33)(H,30,34)/t16-,17-,18-/m0/s1

InChI Key

YGMRMAIELLDBHQ-BZSNNMDCSA-N

Synonyms

bistratamide H

Canonical SMILES

CC1=C2C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C(=O)NC(C(=N2)O1)C(C)C)C(C)C)C(C)C

Isomeric SMILES

CC1=C2C(=O)N[C@H](C3=NC(=CS3)C(=O)N[C@H](C4=NC(=CS4)C(=O)N[C@H](C(=N2)O1)C(C)C)C(C)C)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.